molecular formula C18H15BrFN3O2S B15031982 (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15031982
M. Wt: 436.3 g/mol
InChI Key: IFFZGUMIJMPTOI-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-iodophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H15BrFN3O2S

Molecular Weight

436.3 g/mol

IUPAC Name

2-(4-bromophenyl)imino-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15BrFN3O2S/c1-23-16(24)10-15(17(25)22-14-5-3-2-4-13(14)20)26-18(23)21-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H,22,25)

InChI Key

IFFZGUMIJMPTOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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